molecular formula C8H15NOSe B342459 4-Butaneselenoylmorpholine

4-Butaneselenoylmorpholine

Cat. No.: B342459
M. Wt: 220.18 g/mol
InChI Key: QSVTZQKMXJNJEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Butaneselenoylmorpholine is a selenium-containing morpholine derivative characterized by a butylselenoyl (-SeO-C₃H₇) group attached to the morpholine ring. This compound has garnered interest in organic synthesis and medicinal chemistry due to the unique redox properties of selenium, which may enhance catalytic activity or serve as a pharmacophore in drug design .

Properties

Molecular Formula

C8H15NOSe

Molecular Weight

220.18 g/mol

IUPAC Name

1-morpholin-4-ylbutane-1-selone

InChI

InChI=1S/C8H15NOSe/c1-2-3-8(11)9-4-6-10-7-5-9/h2-7H2,1H3

InChI Key

QSVTZQKMXJNJEP-UHFFFAOYSA-N

SMILES

CCCC(=[Se])N1CCOCC1

Canonical SMILES

CCCC(=[Se])N1CCOCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between 4-Butaneselenoylmorpholine and structurally related morpholine derivatives, based on substituent groups, reactivity, and reported applications:

Compound Substituent Key Properties Applications References
This compound Butylselenoyl (-SeO-C₃H₇) High redox activity due to selenium; potential for selenoprotein mimicry. Investigated in catalytic systems and as a precursor for selenium-containing drugs. Limited industrial use.
4-[2-(Methylsulphonyl)phenyl]morpholine Methylsulphonyl (-SO₂CH₃) Stable sulfone group; electron-withdrawing properties. Widely used in agrochemicals and pharmaceuticals for kinase inhibition and pesticide development.
4-(Phenylsulfonyl)morpholine Phenylsulfonyl (-SO₂C₆H₅) Strongly polar, robust under acidic/basic conditions. Key building block for heterocyclic frameworks in drug discovery (e.g., antivirals, antifungals).

Key Findings:

Reactivity: The selenium group in this compound confers higher redox activity compared to sulfonyl analogs, enabling applications in catalytic oxidation reactions . However, selenium’s toxicity and instability under prolonged storage limit its utility compared to sulfur-based derivatives . Sulfonyl derivatives (e.g., 4-[2-(Methylsulphonyl)phenyl]morpholine) exhibit greater thermal and chemical stability, making them preferable for industrial-scale synthesis .

Biological Activity: Sulfonyl-morpholines are extensively utilized in drug development due to their affinity for sulfhydryl enzyme active sites. For example, 4-(Phenylsulfonyl)morpholine is a scaffold for protease inhibitors .

Synthetic Versatility: Sulfonyl derivatives are more amenable to combinatorial chemistry and high-throughput screening due to their stability and predictable reactivity . The butaneselenoyl group introduces synthetic challenges, such as sensitivity to light and air, requiring specialized handling protocols .

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